molecular formula C12H14O4 B1618695 Ethyl 1,3-benzodioxole-5-propionate CAS No. 7116-48-5

Ethyl 1,3-benzodioxole-5-propionate

Cat. No. B1618695
CAS RN: 7116-48-5
M. Wt: 222.24 g/mol
InChI Key: SHFDGDJEJOHKSV-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzodioxole-5-propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7116-48-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3

InChI Key

SHFDGDJEJOHKSV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OCO2

Other CAS RN

7116-48-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 50 g of 3,4-methylenedioxy cinnamic acid was dissolved in 500 ml of ethanol. To the mixture, 5 g of 5% Pd/C catalyst was added. The reaction system was replaced with hydrogen gas and stirred at 25° C. for 6 hours. After completion of the reaction, the Pd/C catalyst was removed by filtration. The resultant ethanol solution was cooled to 5° C. and 37.1 g of thionyl chloride was added dropwise for one hour. After completion of the dropwise addition, the ethanol solution was stirred for a further 3 hours with keeping the inner temperature at 5° C. After completion of the reaction, a solvent was distilled off under reduced pressure to obtain 54.7 g of an orange concentrate. A part of the concentrate was taken and analyzed by high performance column chromatography (HPLC) (column: LiChrosphere 100 PR-8(E), 250 mm×4.0 mm I.D., manufactured by Merck Ltd., mobile phase: an aqueous solution of phosphate/potassium dihydrogenphosphate: acetonitrile=1:1, flow rate: 1 ml/minute, detection wavelength: 210 nm, column temperature: 30° C.). As a result, it was observed that 49.8 g of the titled compound was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phosphate potassium dihydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

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